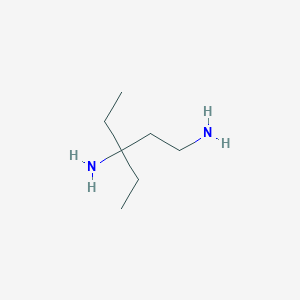
3-Ethylpentane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylpentane-1,3-diamine is an organic compound with the molecular formula C7H18N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a hydrocarbon chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylpentane-1,3-diamine typically involves the reaction of 3-ethylpentane-1,3-diol with ammonia or an amine source under high temperature and pressure. The reaction can be catalyzed by transition metals such as nickel or palladium to improve yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and heated under controlled conditions. This method ensures consistent product quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds or amides.
Reduction: It can be reduced to form primary amines or other reduced nitrogen-containing compounds.
Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are typical reagents.
Major Products:
Oxidation: Nitro compounds, amides.
Reduction: Primary amines.
Substitution: Various substituted organic compounds depending on the reactants used.
科学的研究の応用
3-Ethylpentane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, where its diamine structure contributes to the formation of strong, durable materials.
作用機序
The mechanism of action of 3-ethylpentane-1,3-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and catalytic processes. The compound’s effects are mediated through its ability to donate or accept electrons, participate in nucleophilic attacks, and stabilize transition states in chemical reactions.
類似化合物との比較
- 3-Methylpentane-1,3-diamine
- 2-Ethylpentane-1,3-diamine
- 3-Ethylhexane-1,3-diamine
Comparison: 3-Ethylpentane-1,3-diamine is unique due to its specific ethyl substitution at the third carbon, which influences its reactivity and physical properties. Compared to its analogs, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications where these properties are advantageous.
特性
CAS番号 |
143554-14-7 |
|---|---|
分子式 |
C7H18N2 |
分子量 |
130.23 g/mol |
IUPAC名 |
3-ethylpentane-1,3-diamine |
InChI |
InChI=1S/C7H18N2/c1-3-7(9,4-2)5-6-8/h3-6,8-9H2,1-2H3 |
InChIキー |
LVFJDWMKKSWNKJ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(CCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


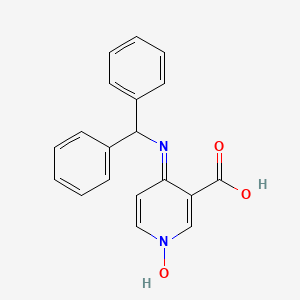
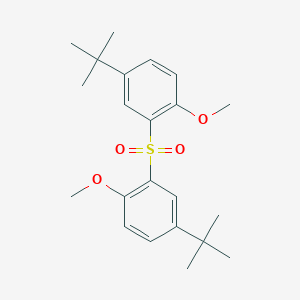
![(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B12552726.png)
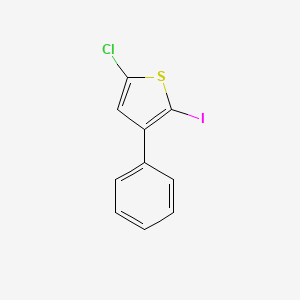
![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
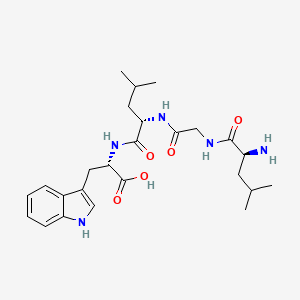
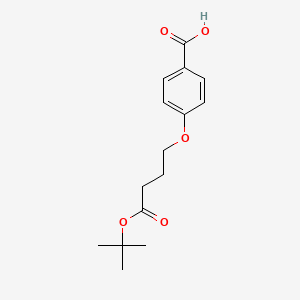
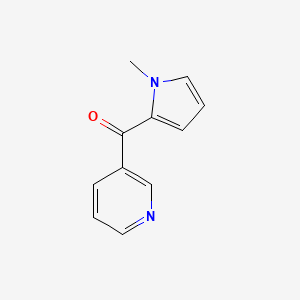
![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)
![4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B12552785.png)

![Methyl [(4-nitrophenyl)methyl]phosphonochloridate](/img/structure/B12552794.png)


